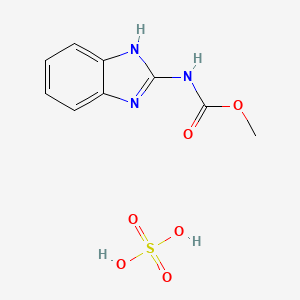
methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1H-benzimidazol-2-yl)carbamate typically involves the reaction of methyl chloroformate with 2-aminobenzimidazole . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of methyl N-(1H-benzimidazol-2-yl)carbamate involves the use of continuous processes to ensure high yield and purity . The process typically includes the synthesis of methyl chloroformate from phosgene and methanol, followed by cyanoammoniation to form methyl cyanocarbamate . The final step involves hydrolysis of methyl cyanocarbamate with ammonia to form the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . It is stable to heat but unstable to acid and alkali .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Methyl N-(1H-benzimidazol-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of fungal biology and plant pathology.
Medicine: Investigated for its potential anticancer properties and its effects on cell division.
Industry: Used in the formulation of fungicides for agricultural and horticultural applications.
Mechanism of Action
Methyl N-(1H-benzimidazol-2-yl)carbamate exerts its effects by binding to tubulin proteins, which disrupts microtubule assembly and the formation of spindles during cell division . This leads to the malsegregation of chromosomes and ultimately inhibits the growth of fungal pathogens . The molecular targets include tubulin proteins, and the pathways involved are related to microtubule dynamics and cell division .
Comparison with Similar Compounds
Similar Compounds
Benomyl: A systemic fungicide that degrades to form carbendazim.
Thiophanate-methyl: Another fungicide that degrades to form carbendazim.
Mebendazole: An anthelmintic that shares a similar benzimidazole structure.
Uniqueness
Methyl N-(1H-benzimidazol-2-yl)carbamate is unique due to its broad-spectrum activity against a wide range of fungal pathogens and its ability to be used in various agricultural and horticultural applications . Its stability and effectiveness make it a valuable tool in disease control .
Properties
CAS No. |
23424-63-7 |
|---|---|
Molecular Formula |
C9H11N3O6S |
Molecular Weight |
289.27 g/mol |
IUPAC Name |
methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid |
InChI |
InChI=1S/C9H9N3O2.H2O4S/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;1-5(2,3)4/h2-5H,1H3,(H2,10,11,12,13);(H2,1,2,3,4) |
InChI Key |
IIMPDLKQWSJLCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


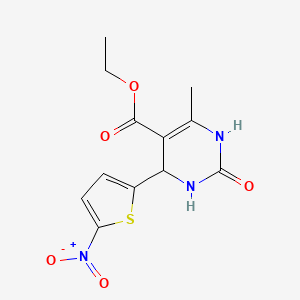
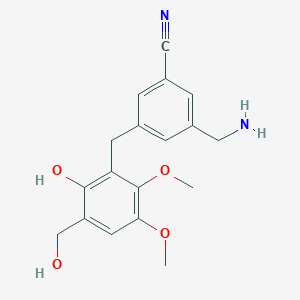

![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)

![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
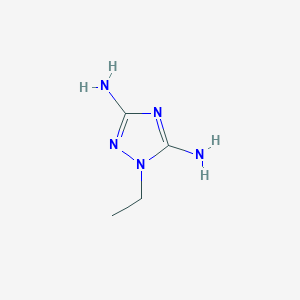
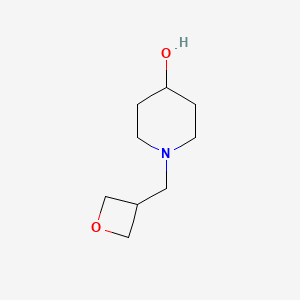
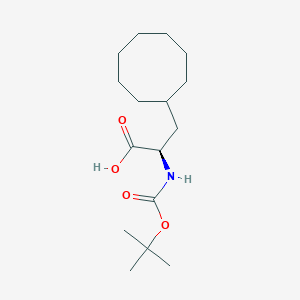
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)

![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)
